molecular formula C13H11ClFN5O2 B3029199 6-((2-Chloro-5-fluoropyrimidin-4-yl)amino)-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 575484-83-2

6-((2-Chloro-5-fluoropyrimidin-4-yl)amino)-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Cat. No. B3029199
M. Wt: 323.71
InChI Key: IBQYILNHUAYCHB-UHFFFAOYSA-N
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Patent
US09388203B2

Procedure details

6-[(2-chloro-5-fluoro-pyrimidin-4-yl)amino]-2,2-dimethyl-4H-pyrido[3,2-b][1,4]oxazin-3-one (Step A) (568 kg, 1.00 mol eq) is mixed with 3,4,5-trimethoxyaniline (402 kg, 1.25 mol eq) in N-methylpyrrolidin-2-one (2835 kg) with stirring under a nitrogen atmosphere. To this is added water (11 kg) and the mixture heated to about 120° C. and stirred for about 10 hours. This is then cooled to about 65° C. and the pH adjusted to pH 8.5 with 4% w/w aqueous sodium hydroxide solution. The resulting slurry is further cooled to about 20° C., stirred for at least 6 hours and then filtered. The filtered solid is washed twice with water (2×1440 kg) then twice with acetone (2×1140 kg) and finally dried under vacuum at about 40° C. to give the title compound (754 kg, 91%) as a colored solid.
Quantity
402 kg
Type
reactant
Reaction Step One
Quantity
2835 kg
Type
solvent
Reaction Step One
Name
Quantity
11 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
91%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([NH:8][C:9]2[CH:10]=[CH:11][C:12]3[O:13][C:14]([CH3:21])([CH3:20])[C:15](=[O:19])[NH:16][C:17]=3[N:18]=2)[C:5]([F:22])=[CH:4][N:3]=1.[CH3:23][O:24][C:25]1[CH:26]=[C:27]([CH:29]=[C:30]([O:34][CH3:35])[C:31]=1[O:32][CH3:33])[NH2:28].O.[OH-].[Na+]>CN1CCCC1=O>[F:22][C:5]1[C:6]([NH:8][C:9]2[CH:10]=[CH:11][C:12]3[O:13][C:14]([CH3:21])([CH3:20])[C:15](=[O:19])[NH:16][C:17]=3[N:18]=2)=[N:7][C:2]([NH:28][C:27]2[CH:29]=[C:30]([O:34][CH3:35])[C:31]([O:32][CH3:33])=[C:25]([O:24][CH3:23])[CH:26]=2)=[N:3][CH:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
568 kg
Type
reactant
Smiles
ClC1=NC=C(C(=N1)NC=1C=CC=2OC(C(NC2N1)=O)(C)C)F
Name
Quantity
402 kg
Type
reactant
Smiles
COC=1C=C(N)C=C(C1OC)OC
Name
Quantity
2835 kg
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
11 kg
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
with stirring under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for about 10 hours
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
This is then cooled to about 65° C.
TEMPERATURE
Type
TEMPERATURE
Details
The resulting slurry is further cooled to about 20° C.
STIRRING
Type
STIRRING
Details
stirred for at least 6 hours
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtered solid is washed twice with water (2×1440 kg)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
twice with acetone (2×1140 kg) and finally dried under vacuum at about 40° C.

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=NC(=NC1)NC1=CC(=C(C(=C1)OC)OC)OC)NC=1C=CC=2OC(C(NC2N1)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 754 kg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 160270.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.